

Navigating the Bioactivity of Oxazolopyridine Scaffolds: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 7-Bromo-2-methyloxazolo[4,5-c]pyridine

Cat. No.: B595773

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Despite the synthetic availability of **7-Bromo-2-methyloxazolo[4,5-c]pyridine** as a potential building block for novel therapeutics, a comprehensive review of publicly available scientific literature reveals a notable absence of biological activity data for its derivatives.^{[1][2]} This guide, therefore, pivots to a comparative analysis of structurally related oxazolopyridine isomers and other fused pyridine heterocyclic systems that have been evaluated for their therapeutic potential. This information is intended to provide researchers, scientists, and drug development professionals with a valuable reference for designing future studies and exploring the therapeutic promise of this class of compounds.

The oxazolopyridine core, a privileged scaffold in medicinal chemistry, is a key component in a variety of biologically active molecules. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets. This guide will focus on the anticancer and antimicrobial activities of derivatives of oxazolo[4,5-b]pyridine, isoxazolo[5,4-b]pyridine, and other related fused pyridine systems, presenting key experimental data and methodologies to inform future research endeavors.

Comparative Analysis of Anticancer Activity

Derivatives of various fused pyridine heterocyclic systems have demonstrated promising cytotoxic effects against a range of cancer cell lines. The following table summarizes the in vitro anticancer activity of selected compounds, providing a basis for structure-activity relationship (SAR) studies.

Table 1: In Vitro Anticancer Activity of Fused Pyridine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|-------------------------------------|---------------|------------------|--------------|--------------------|-----------|
| Pyrazolo[1][3][4]triazolopyrimidine | Compound 1 | HCC1937 (Breast) | 7 | - | - |
| HeLa (Cervical) | 11 | - | - | | |
| Pyrazole | Compound 5 | HepG2 (Liver) | 13.14 | Roscovitine | 0.99 |
| MCF-7 (Breast) | 8.03 | | | | |
| Compound 6 | HepG2 (Liver) | - | Roscovitine | 0.99 | |
| MCF-7 (Breast) | - | | | | |
| Compound 11 | HepG2 (Liver) | - | Roscovitine | 0.99 | |
| MCF-7 (Breast) | - | | | | |
| Pyrazoline | Compound 3b | A549 (Lung) | 12.47 ± 1.08 | - | - |
| HT1080 (Fibrosarcoma) | 11.40 ± 0.66 | | | | |
| Compound 3d | A549 (Lung) | 14.46 ± 2.76 | - | - | |
| HT1080 (Fibrosarcoma) | 23.74 ± 13.30 | | | | |

| | | | | | |
|----------------------------|-------------|-------------------|-------|----------|-------|
| Imidazo[4,5-c]pyridine | Compound 8 | MCF-7 (Breast) | 0.082 | - | - |
| Thiazolo[5,4-b]pyridine | Compound 6r | HMC1.2 (Leukemia) | 1.15 | Imatinib | 27.10 |
| GIST-T1 (Gastrointestinal) | - | Sunitinib | 2.53 | | |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. Data is compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Comparative Analysis of Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Derivatives of oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine have shown encouraging activity against various bacterial strains.

Table 2: In Vitro Antimicrobial Activity of Oxazolopyridine and Isoxazolopyridine Derivatives

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|----------------------------|---------------|--------------------|-------------|
| 2-(substituted)isoxazolo[4,5-b]pyridine | P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) | E. faecalis isolate | 16 | Ampicillin | >16 |
| E. coli isolate | 16 | Ampicillin | >16 | | |
| P. aeruginosa | 16 | Gentamicin | 16 | | |
| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | E. faecalis isolate | 8 | Ampicillin | >16 | |
| E. coli isolate | 16 | Ampicillin | >16 | | |
| Sulfonamide isoxazolo[5,4-b]pyridine | Compound 2 (N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) | P. aeruginosa (ATCC 27853) | 125, 250, 500 | - | - |
| E. coli (ATCC 25922) | 125, 250, 500 | - | - | | |
| Compound 5 (N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide) | P. aeruginosa (ATCC 27853) | 125, 250, 500 | - | - | |

| | | | |
|----------------------|---------------|---|---|
| E. coli (ATCC 25922) | 125, 250, 500 | - | - |
|----------------------|---------------|---|---|

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is compiled from multiple sources.[\[3\]](#)
[\[10\]](#)

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
- **Formazan Solubilization:** The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
- **Absorbance Measurement:** The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

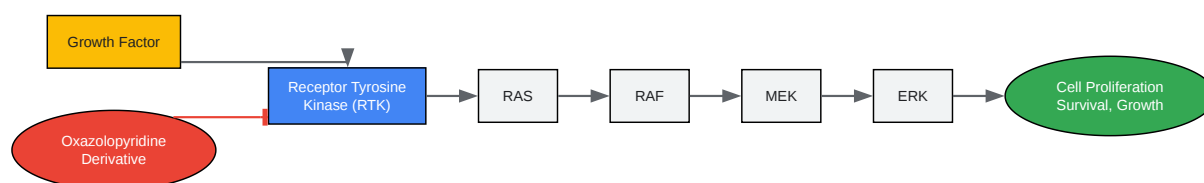
Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

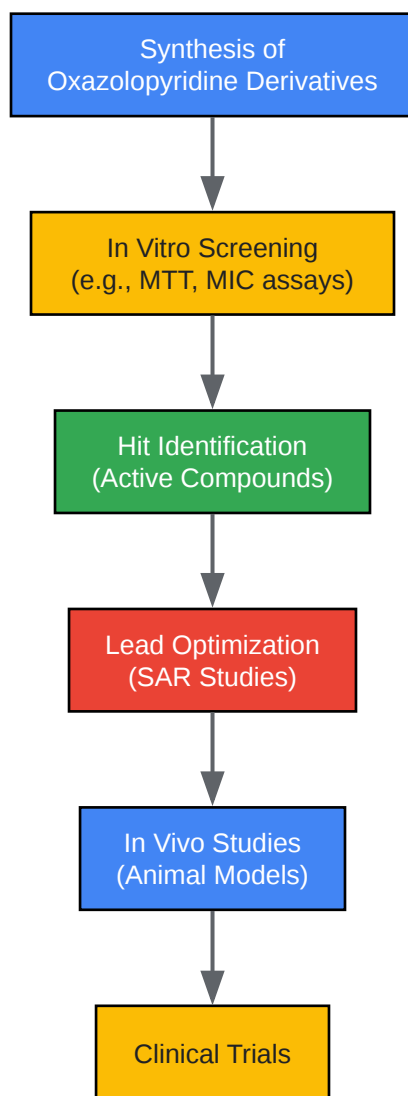
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To further aid in the conceptualization of research strategies, the following diagrams illustrate a potential signaling pathway targeted by kinase inhibitors and a typical workflow for screening novel compounds.



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Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.



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Caption: A general workflow for the discovery and development of new therapeutic agents.

In conclusion, while direct biological data for **7-Bromo-2-methyloxazolo[4,5-c]pyridine** derivatives is currently unavailable, the broader family of oxazolopyridines and related fused pyridine systems presents a rich area for therapeutic investigation. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel anticancer and antimicrobial agents.

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